molecular formula CHO2R B1264489 Rubidium formate CAS No. 3495-35-0

Rubidium formate

Cat. No. B1264489
CAS RN: 3495-35-0
M. Wt: 130.485 g/mol
InChI Key: ZIMBPNXOLRMVGV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rubidium formate is a chemical compound with the linear formula HCO2Rb . It is a solid substance with an assay of 98% . It is also known as formic acid rubidium salt . The molecular weight of rubidium formate is 132.50 .


Molecular Structure Analysis

The linear formula for rubidium formate is HCO2Rb . The molecular weight of this compound is 132.50 . The number of electrons in each of Rubidium’s shells is [2, 8, 18, 8, 1] and its electron configuration is [Kr] 5s 1 .


Chemical Reactions Analysis

Rubidium formate, like other formates, can be involved in various chemical reactions. For instance, formate can be converted into oxalate (and subsequently oxalic acid) by coupling two formates in a formate to oxalate coupling reaction (FOCR) .


Physical And Chemical Properties Analysis

Rubidium is a very reactive soft metal with a silvery luster and has the typical chemical properties of an alkali metal . It is a monovalent highly reactive metal toward water, steam, air, and many other gases and substances . It reacts explosively with water to form colorless rubidium hydroxide .

Scientific Research Applications

CO2 Utilization

Rubidium formate plays a crucial role in the electrochemical reduction of CO2 to formate . This process aligns well with the ambition to use CO2 as a renewable starting material in Carbon Capture and Utilization (CCU) or Carbon Capture and Storage (CCS) processes .

Formate to Oxalate Coupling Reaction (FOCR)

Formate can be converted into oxalate (and subsequently oxalic acid) by coupling two formates in a formate to oxalate coupling reaction (FOCR) . This reaction has been studied for more than 175 years and has seen widespread industrial use .

Comprehensive Utilization of Rubidium Ore Resources

A novel process for the comprehensive utilization of rubidium ore resources involves mineral dissociation, selective leaching, and desilication . Rubidium formate can be obtained from rubidium ore through this process .

Pharmaceutical Applications

Rubidium formate can be used in the production of pharmaceuticals . It can be produced to many standard grades, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) .

Production of Rubidium Chloride

Rubidium formate can be converted into rubidium chloride . Rubidium chloride can be used to produce sleeping pills, sedatives, and treatment of bipolar disorder .

High-Technology Field

The process of extracting rubidium from ores has attracted a great deal of attention due to the increasing application of rubidium in the high-technology field .

Mechanism of Action

Target of Action

Rubidium formate, like other rubidium compounds, primarily targets the potassium ion channels in cells . Rubidium ions (Rb+) are known to be biochemical analogs of potassium ions (K+), and they can replace K+ in many biological systems .

Mode of Action

Rubidium formate interacts with its targets by replacing potassium ions in the sodium-potassium ion exchange pumps present in cell membranes . This replacement is due to the similar ionic radii and charge of rubidium and potassium ions . In the context of formate, it is known to decompose into hydride (H-) and CO2 .

Biochemical Pathways

Rubidium formate affects the potassium transport pathways in cells . By replacing potassium ions, rubidium can alter the normal functioning of these pathways, potentially affecting a variety of cellular processes that depend on potassium homeostasis . Formate, on the other hand, is a key intermediate in CO2 utilization .

Pharmacokinetics

Rubidium ions are known to be rapidly taken up by cells and excreted via the kidneys, similar to potassium ions . The pharmacokinetics of formate would depend on its metabolic conversion and excretion, which can vary based on the specific biological system .

Result of Action

The molecular and cellular effects of rubidium formate’s action are largely dependent on the specific biological context. In general, the replacement of potassium ions by rubidium can affect cellular processes that depend on potassium, potentially leading to altered cell function . The action of formate can lead to the production of CO2 and hydride .

Action Environment

The action, efficacy, and stability of rubidium formate can be influenced by various environmental factors. For instance, the presence of other ions, particularly potassium, can affect the degree to which rubidium ions can replace potassium ions in biological systems . The pH and temperature of the environment can also influence the stability and reactivity of formate .

Safety and Hazards

Rubidium formate, like other chemical substances, should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Rubidium atoms are used in academic research, including the development of quantum-mechanics-based computing devices, a future application with potential for relatively high consumption of rubidium . Quantum computing research uses ultracold rubidium atoms in a variety of applications . Quantum computers, which have the ability to perform more complex computational tasks than traditional computers by calculating in two quantum states simultaneously, were under development with potential for entering the experimental phase by 2025 .

properties

IUPAC Name

rubidium(1+);formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.Rb/c2-1-3;/h1H,(H,2,3);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMBPNXOLRMVGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHO2Rb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64-18-6 (Parent)
Record name Formic acid, rubidium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90883980
Record name Formic acid, rubidium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.485 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubidium formate

CAS RN

3495-35-0
Record name Formic acid, rubidium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, rubidium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formic acid, rubidium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formic Acid Rubidium Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rubidium formate
Reactant of Route 2
Rubidium formate
Reactant of Route 3
Rubidium formate

Q & A

Q1: How does the size of the alkali metal cation influence the crystal structure of alkali-metal formates?

A1: The research on alkali-metal formates, including Rubidium formate and Cesium formate, investigates the impact of cation size on their crystal structures. [] By comparing the structures of different alkali-metal formates, researchers can analyze how the ionic radius of the cation affects the arrangement of formate ions within the crystal lattice. This analysis provides valuable insights into the structure-property relationships of this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.